CYCLOPENTYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Description
This compound is a hexahydroquinoline derivative with a cyclopentyl ester group, a 6-chloro-1,3-benzodioxole substituent at position 4, and a 4-chlorophenyl group at position 5. Its molecular weight is approximately 523.3 g/mol (calculated). The compound’s stereochemistry and crystal packing may influence its physicochemical behavior, as inferred from crystallographic studies using SHELX software .
Properties
IUPAC Name |
cyclopentyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27Cl2NO5/c1-15-26(29(34)37-19-4-2-3-5-19)27(20-12-24-25(13-21(20)31)36-14-35-24)28-22(32-15)10-17(11-23(28)33)16-6-8-18(30)9-7-16/h6-9,12-13,17,19,27,32H,2-5,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUKUZJRVPGNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC5=C(C=C4Cl)OCO5)C(=O)OC6CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
The compound shares a hexahydroquinoline core with analogs but differs in substituents and functional groups. Key structural comparisons include:
Key Differences :
- Ester vs. Carboxamide : The target compound’s cyclopentyl ester (COO-c-C5H9) enhances lipophilicity compared to the cyclohexyl ester or carboxamide .
- Substituent Electronic Effects : The 6-chloro-1,3-benzodioxole group (electron-withdrawing) contrasts with the 4-hydroxy-3-methoxyphenyl (electron-donating) in and the unsubstituted benzodioxole in .
- Halogen Variation : Dual chlorine atoms in the target compound may increase steric hindrance and oxidative stability relative to the fluorine in .
Physicochemical Properties
- Solubility : The cyclohexyl ester analog may exhibit lower aqueous solubility than the cyclopentyl ester due to increased hydrophobicity from the larger cyclohexyl group. The carboxamide in could improve solubility via hydrogen bonding .
- Crystal Packing : Hydrogen-bonding patterns (e.g., C=O···H–N in carboxamides vs. weaker van der Waals interactions in esters) influence melting points and stability .
- Ring Puckering: The cyclopentyl group in the target compound may adopt a non-planar conformation, as described by Cremer-Pople coordinates, affecting molecular stacking .
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